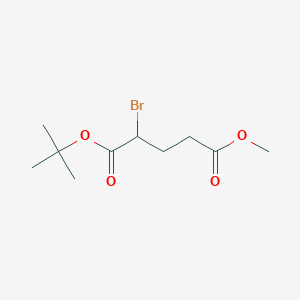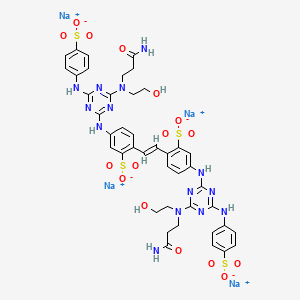![molecular formula C14H10O4 B14128754 [1,1'-Biphenyl]-2,6-dicarboxylic acid CAS No. 4445-52-7](/img/structure/B14128754.png)
[1,1'-Biphenyl]-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2,6-dicarboxylic acid is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached to the 2 and 6 positions of one of the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,6-dicarboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,6-dicarboxylic acid may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, or other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow processes and automated systems .
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,6-dicarboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols, aldehydes, or hydrocarbons.
Substitution: Halogenated biphenyls, nitro biphenyls, or sulfonated biphenyls.
Aplicaciones Científicas De Investigación
Chemistry: [1,1’-Biphenyl]-2,6-dicarboxylic acid is used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine: In biological research, this compound is used to study enzyme immobilization and stabilization.
Industry: Industrially, [1,1’-Biphenyl]-2,6-dicarboxylic acid is used in the production of polymers, resins, and coatings. Its structural properties make it suitable for creating materials with specific mechanical and thermal characteristics .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2,6-dicarboxylic acid in various applications involves its ability to form stable complexes with metals and other organic molecules. In catalysis, it acts as a ligand, facilitating the formation of active catalytic sites. In biological systems, it can interact with enzymes and proteins, affecting their stability and activity .
Comparación Con Compuestos Similares
Terephthalic Acid: Similar in structure but with carboxylic acid groups at the 1 and 4 positions.
Isophthalic Acid: Carboxylic acid groups at the 1 and 3 positions.
Biphenyl-4,4’-dicarboxylic Acid: Carboxylic acid groups at the 4 positions of both benzene rings.
Uniqueness: [1,1’-Biphenyl]-2,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its reactivity and the types of complexes it can form. This positioning allows for unique interactions in both chemical and biological systems, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
4445-52-7 |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
2-phenylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) |
Clave InChI |
SGRVMTDADJLWDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)

![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)

![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)



![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)





